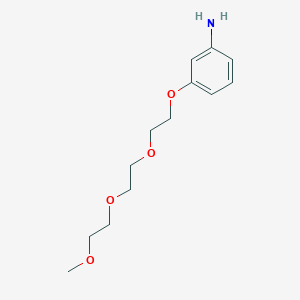
3-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)aniline is an organic compound with the molecular formula C13H21NO4 and a molecular weight of 255.31 g/mol. It is primarily used in research and has a purity of around 95%. This compound is characterized by its multiple ether linkages and aniline group, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)aniline typically involves the reaction of 3-nitroaniline with 2-(2-(2-methoxyethoxy)ethoxy)ethanol under specific conditions. The nitro group is reduced to an amine group, resulting in the formation of the desired compound. The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the aniline group or other functional groups present in the molecule.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aniline derivatives.
科学的研究の応用
3-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)aniline is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the study of biological systems and interactions due to its unique chemical properties.
Medicine: Research into potential therapeutic applications, such as drug delivery systems and pharmaceutical intermediates.
Industry: It is employed in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)aniline involves its interaction with various molecular targets and pathways. The compound’s multiple ether linkages and aniline group allow it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions. These interactions can influence the compound’s behavior in biological systems and its effectiveness in various applications.
類似化合物との比較
Similar Compounds
2-(2-(2-Methoxyethoxy)ethoxy)ethanol: A related compound with similar ether linkages but lacking the aniline group.
3-Methoxy-5-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)aniline: Another similar compound with an additional methoxy group on the aromatic ring.
Uniqueness
3-(2-(2-(2-Methoxyethoxy)ethoxy)ethoxy)aniline is unique due to its combination of multiple ether linkages and aniline group, which provides distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
特性
IUPAC Name |
3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-15-5-6-16-7-8-17-9-10-18-13-4-2-3-12(14)11-13/h2-4,11H,5-10,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYLKHWCLIXHJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOC1=CC=CC(=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
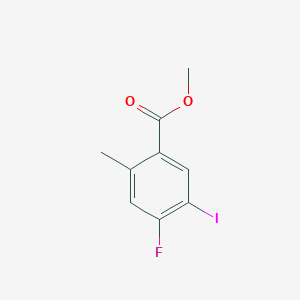
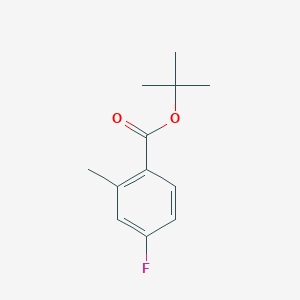


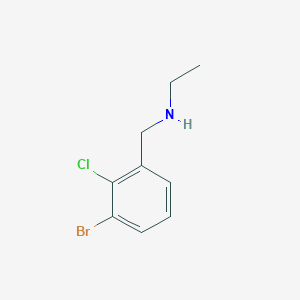

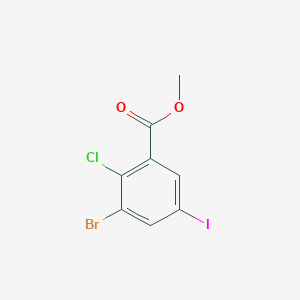
![2-[(Azetidin-3-yl)formamido]-N-(2-methoxyethyl)acetamide](/img/structure/B7978231.png)

![1-[2-Amino-4-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B7978247.png)
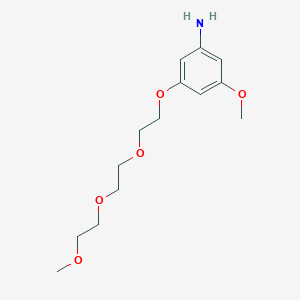
![Benzyl-{2-[2-(2-methoxyethoxy)-ethoxy]-ethyl}-amine](/img/structure/B7978267.png)
![5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]-3-methylpyridine](/img/structure/B7978274.png)

